
acetic acid;(3S)-tridec-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3S)-tridec-1-yn-3-ol: is a compound that combines the properties of acetic acid and a chiral alcohol with an alkyne group. Acetic acid is a well-known carboxylic acid with a pungent smell and is widely used in various industries. The (3S)-tridec-1-yn-3-ol component introduces a chiral center and an alkyne group, making the compound interesting for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Acetic Acid: Acetic acid is commonly produced by the carbonylation of methanol, a process developed by the chemical company Monsanto.
Synthesis of (3S)-tridec-1-yn-3-ol: This compound can be synthesized through the enantioselective reduction of a propargylic ketone. The reaction typically involves the use of a chiral catalyst to ensure the formation of the (3S) enantiomer.
Combining Acetic Acid and (3S)-tridec-1-yn-3-ol: The final compound can be prepared by esterification, where acetic acid reacts with (3S)-tridec-1-yn-3-ol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can be oxidized to carbon dioxide and water. (3S)-tridec-1-yn-3-ol can undergo oxidation to form a ketone.
Reduction: Acetic acid can be reduced to ethanol. (3S)-tridec-1-yn-3-ol can be reduced to (3S)-tridecan-3-ol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides. (3S)-tridec-1-yn-3-ol can participate in substitution reactions at the alkyne position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for acetic acid; PCC (Pyridinium chlorochromate) for (3S)-tridec-1-yn-3-ol.
Reduction: Lithium aluminum hydride or sodium borohydride for both acetic acid and (3S)-tridec-1-yn-3-ol.
Substitution: Acid chlorides or anhydrides for acetic acid; alkyl halides for (3S)-tridec-1-yn-3-ol.
Major Products
Oxidation: Carbon dioxide and water from acetic acid; ketone from (3S)-tridec-1-yn-3-ol.
Reduction: Ethanol from acetic acid; (3S)-tridecan-3-ol from (3S)-tridec-1-yn-3-ol.
Substitution: Esters and amides from acetic acid; substituted alkynes from (3S)-tridec-1-yn-3-ol.
Scientific Research Applications
Acetic acid;(3S)-tridec-1-yn-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules with chiral centers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;(3S)-tridec-1-yn-3-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Acetic acid;(3S)-tridec-1-yn-3-ol: can be compared with other similar compounds:
Formic Acid: A simpler carboxylic acid with similar acidic properties but lacks the complexity of the alkyne and chiral center.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain but no alkyne or chiral center.
(3S)-tridec-1-yn-3-ol: Compared to other propargylic alcohols, it has a unique chiral center and a longer carbon chain, which can influence its reactivity and biological activity.
This compound’s uniqueness lies in its combination of a carboxylic acid, an alkyne, and a chiral center, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
649561-37-5 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
acetic acid;(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
VVHRRIRBFLSRCF-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C#C)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCC(C#C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
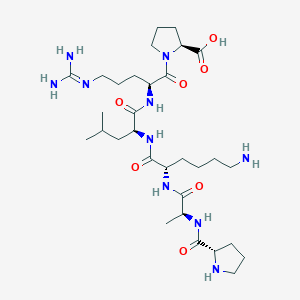
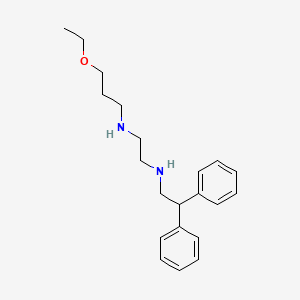
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)
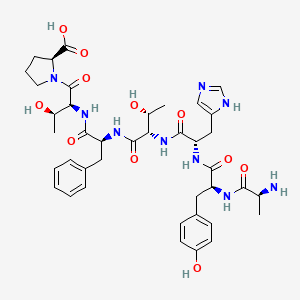

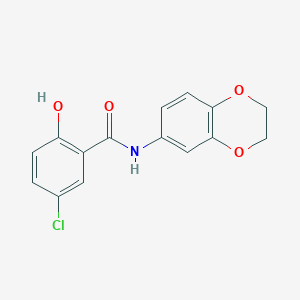

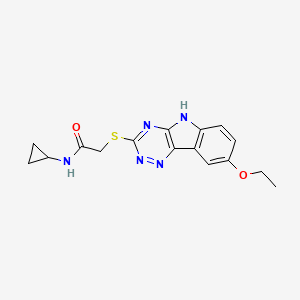
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
